molecular formula C15H11ClN2O2 B5722993 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5722993
M. Wt: 286.71 g/mol
InChI Key: NEAXSQKKYNELCG-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMO and is a member of the oxadiazole family. It has been studied for its potential use as an anticancer agent, antimicrobial agent, and as a fluorescent probe for biological imaging.

Scientific Research Applications

Antimicrobial Activities

5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Kapadiya et al. (2020) reported the synthesis of 1,3,4-Oxadiazole bearing Schiff Base Moiety with notable in vitro antibacterial and antifungal activities (Kapadiya et al., 2020).

Nematocidal Activity

Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed promising nematocidal activities. These compounds, particularly 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4i and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4p, exhibited significantly better activity than the commercial seed coating agent Tioxazafen (Liu et al., 2022).

Anti-proliferative Activity in Cancer Research

A novel series of indazole tethered oxadiazoles (OTDs) derivatives, including 2-(4-methoxyphenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole, were synthesized and evaluated for their anti-proliferative activity against hepatocellular carcinoma (HCC) cells. This compound was found to inhibit the catalytical activity of SIRT2 and induce apoptosis (Dukanya et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from 5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole have been studied for their potential in enzyme inhibition, particularly lipase and α-glucosidase inhibition. Bekircan et al. (2015) synthesized novel heterocyclic compounds from this oxadiazole and tested them for their inhibition properties, finding some compounds to show significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Luminescence and Photophysical Properties

5-Aryl-1,2,4-oxadiazoles, including derivatives of 5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole, have been investigated for their luminescence and photophysical properties. Mikhailov et al. (2016) studied the absorption and luminescence spectra of these compounds, noting significant luminescence with emission maxima ranging from 332 to 490 nm (Mikhailov et al., 2016).

properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-8-4-10(5-9-13)14-17-15(20-18-14)11-2-6-12(16)7-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAXSQKKYNELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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